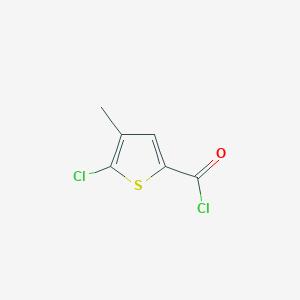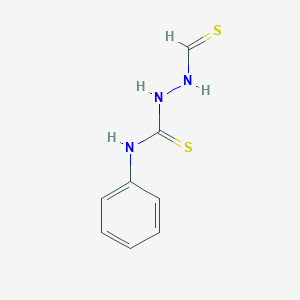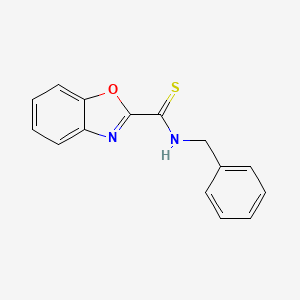
2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate: is an organic compound that features a trifluoroethyl group attached to a benzoate moiety with two hydroxyl groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 2,2,2-trifluoroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high purity and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl groups on the benzoate ring can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 3,4-dihydroxybenzyl alcohol.
Substitution: Formation of substituted benzoates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate is used as a building block in organic synthesis. Its unique trifluoroethyl group imparts distinct electronic properties that can be exploited in the design of new molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving benzoate derivatives.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate involves its interaction with various molecular targets. The trifluoroethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with active sites. This dual interaction can modulate enzyme activity and influence metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- 2,2,2-Trifluoroethyl benzoate
- 3,4-Dihydroxybenzoic acid
- 2,2,2-Trifluoroethanol
Uniqueness: 2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate is unique due to the presence of both trifluoroethyl and dihydroxybenzoate groups. This combination imparts distinct chemical and physical properties that are not found in the individual components. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the dihydroxybenzoate moiety provides sites for hydrogen bonding and redox reactions.
Eigenschaften
CAS-Nummer |
90382-02-8 |
|---|---|
Molekularformel |
C9H7F3O4 |
Molekulargewicht |
236.14 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C9H7F3O4/c10-9(11,12)4-16-8(15)5-1-2-6(13)7(14)3-5/h1-3,13-14H,4H2 |
InChI-Schlüssel |
XIFUUIRYVVLQAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)OCC(F)(F)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




mercury](/img/structure/B14349590.png)




![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)




![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)

